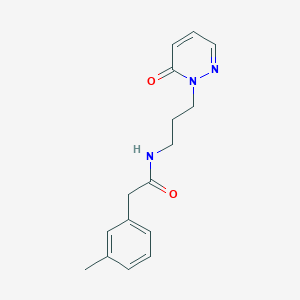

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-13-5-2-6-14(11-13)12-15(20)17-8-4-10-19-16(21)7-3-9-18-19/h2-3,5-7,9,11H,4,8,10,12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKGNSYJNYCCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H20N4O2

- Molecular Weight : 336.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease processes, particularly those associated with cardiovascular and cerebrovascular conditions.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on Factor XIa (FXIa), which plays a crucial role in the coagulation cascade. This inhibition can potentially lead to anticoagulant effects, making it a candidate for treating thrombotic disorders .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could mitigate oxidative stress in cells, contributing to its protective effects against various diseases .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, highlighting its pharmacological potential.

Table 1: Summary of Biological Activity Studies

Case Studies

Case Study 1: FXIa Inhibition

A study published in 2020 evaluated the efficacy of this compound as an FXIa inhibitor. The results indicated a dose-dependent reduction in thrombin generation, suggesting its potential use in anticoagulation therapy for patients at risk of thrombosis .

Case Study 2: Antioxidant Effects

In another investigation, the compound was tested for its ability to scavenge free radicals and reduce lipid peroxidation in human fibroblast cells. The findings revealed that treatment with the compound significantly decreased oxidative damage markers, supporting its role as a potential therapeutic agent for oxidative stress-related diseases .

Comparison with Similar Compounds

Key Molecular Properties :

- Molecular Formula : C₁₆H₁₉N₃O₂ (inferred from the o-tolyl isomer’s data in ).

- Molecular Weight : ~285.34 g/mol (based on structural similarity to the o-tolyl analog).

- Structural Features: Pyridazinone ring (6-oxo-1,6-dihydropyridazine) at the core. Propyl linker connecting the pyridazinone to the acetamide group. Meta-methylphenyl (m-tolyl) substituent on the acetamide.

While specific physicochemical data (e.g., melting point, solubility) for the m-tolyl variant are unavailable in the provided evidence, its structural analogs provide indirect insights.

Comparison with Structurally Similar Compounds

Ortho-Tolyl Isomer: N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide

The o-tolyl isomer (CAS 1207047-10-6) differs only in the position of the methyl group on the phenyl ring (ortho vs. meta). Key comparative data are summarized below:

Impact of Substituent Position :

- Electronic Effects : Meta-substitution often results in distinct electronic distributions, which could influence solubility or metabolic stability.

Other Acetamide Derivatives

The TRI List of Toxic Chemicals (2023) includes acetamide derivatives with perfluoroalkyl thioether groups (e.g., CAS 2738952-61-7, 2742694-36-4) . While these compounds share the acetamide backbone, their substituents differ significantly:

Key Differences :

- Functionality: The target compound’s pyridazinone core is absent in TRI-listed acetamides, which instead feature fluorinated chains.

- Bioactivity: Pyridazinone-containing acetamides are more likely to exhibit biological activity, whereas perfluoroalkyl derivatives are associated with industrial applications.

Research Findings and Data Gaps

- Pharmacological Potential: Pyridazinone derivatives are known inhibitors of phosphodiesterase (PDE) enzymes and cyclooxygenase (COX), suggesting the m-tolyl compound could be explored in inflammatory or cardiovascular research.

- Synthetic Challenges : The propyl linker and acetamide group may influence synthetic yield, as seen in analogs requiring multi-step purifications .

Data Limitations :

- No empirical data (e.g., IC₅₀ values, toxicity profiles) are available for the m-tolyl compound in the provided evidence.

- Comparisons rely on structural extrapolation rather than direct experimental results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.